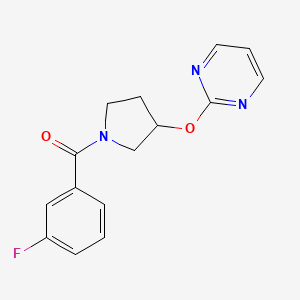

(3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-fluorophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c16-12-4-1-3-11(9-12)14(20)19-8-5-13(10-19)21-15-17-6-2-7-18-15/h1-4,6-7,9,13H,5,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMMWNDIAYFMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule with promising biological activity. Its unique structural features, including a fluorophenyl group and a pyrimidinyl moiety, suggest potential applications in medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C15H14FN3O2

- Molecular Weight : 287.294 g/mol

- IUPAC Name : (3-fluorophenyl)-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Structural Characteristics

The compound features:

- A fluorophenyl group that may enhance lipophilicity and receptor binding.

- A pyrimidin-2-yloxy moiety that may contribute to its interaction with biological targets.

Research indicates that compounds similar to this compound often interact with various biological receptors, potentially influencing pathways related to neurotransmission and cell signaling. The incorporation of fluorine in the structure can enhance binding affinity and specificity towards target proteins.

Case Studies and Findings

-

Binding Affinity Studies

- A study on fluoro-substituted pyrrolo[2,3-d]pyrimidines demonstrated that similar compounds exhibited high affinity for the corticotropin-releasing hormone type 1 receptor (CRHR1), with Ki values as low as 0.91 nM . This suggests that this compound could also exhibit significant receptor binding capabilities.

- Antiparasitic Activity

Pharmacological Profile

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Receptor Binding | High affinity for CRHR1 | |

| Antiparasitic | Potent against Trypanosoma brucei | |

| Neurotransmission | Potential modulation of neurotransmitter systems |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrrolidine ring.

- Introduction of the pyrimidine moiety via nucleophilic substitution.

- Final modifications to incorporate the fluorophenyl group.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester | C13H16FN3O3 | Contains a tert-butyl ester; potential for different biological activity. |

| 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester | C12H14FN3O2 | Different ring structure but retains fluorine; may exhibit distinct pharmacological properties. |

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include fluorinated phenyl compounds and pyrimidine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. For instance, in vitro assays have shown its ability to inhibit cell proliferation in leukemia and solid tumor models. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against several pathogens, including bacteria and fungi. Preliminary results suggest that it may inhibit the growth of resistant strains, making it a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

Emerging research highlights the potential neuropharmacological effects of this compound. It has been investigated for its role in modulating neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases or mood disorders.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

- Cytotoxicity Study : A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of traditional chemotherapeutics .

- Antimicrobial Evaluation : In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited potent antibacterial activity, suggesting its potential as a novel antibiotic .

- Neuropharmacological Assessment : A recent study explored the effects of this compound on animal models for anxiety and depression. The results indicated that it could reduce anxiety-like behaviors, warranting further exploration into its mechanisms and therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in the combination of a pyrrolidine core, a fluorinated aryl group, and a pyrimidinyloxy substituent. Below is a comparative analysis with structurally related compounds from the evidence:

*Molecular weight calculated based on C₁₆H₁₃FN₃O₂.

Key Observations:

Substituent Effects: The pyrimidin-2-yloxy group in the target compound distinguishes it from analogs with pyridinyl () or morpholino () substituents. Pyrimidine’s dual nitrogen atoms may improve binding affinity in receptor-ligand interactions compared to pyridine derivatives . Fluorine’s position on the aryl ring (3- vs.

Physical Properties :

- Compounds with rigid heterocyclic cores (e.g., imidazo[1,2-a]pyridine in ) exhibit higher melting points (>260°C), suggesting enhanced crystallinity. The target compound’s pyrimidinyloxy group may similarly contribute to stability but with unconfirmed data .

Biological Relevance: While direct activity data for the target compound is absent, highlights that substituent chain length and heterocyclic groups (e.g., morpholino vs. pyrimidinyloxy) critically affect cannabinoid receptor binding. This implies that the target’s pyrimidinyloxy group could optimize interactions with analogous receptors .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may follow routes similar to and , involving coupling of fluorophenyl intermediates with substituted pyrrolidines. Yields for analogs range from 68–86% .

- Pharmacological Potential: Pyrrolidine methanones are explored in drug discovery for kinase inhibition (e.g., imidazo[1,2-a]pyridines in ) and receptor modulation (e.g., cannabinoids in ). The target’s pyrimidinyloxy group positions it as a candidate for targeting nucleotide-binding domains .

Q & A

Q. What are the key synthetic routes for (3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the pyrrolidine core via nucleophilic substitution, using reagents like 3-fluorophenyl magnesium bromide under anhydrous conditions .

- Step 2 : Pyrimidin-2-yloxy group introduction via coupling reactions (e.g., Mitsunobu reaction with diethyl azodicarboxylate) .

- Step 3 : Final methanone formation using carbonylating agents (e.g., phosgene derivatives) in dichloromethane at controlled temperatures (0–5°C) . Optimization : Yields are maximized by adjusting solvent polarity (e.g., THF vs. DMF), reaction time (monitored via TLC), and stoichiometric ratios of coupling agents .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl proton splitting patterns and pyrimidine oxygen linkage) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly pyrrolidine ring puckering and dihedral angles between aromatic groups .

Q. How is purity assessed, and what are common impurities in the final product?

- HPLC/UPLC : Reverse-phase chromatography (C18 column) with UV detection (254 nm) identifies unreacted intermediates (e.g., residual pyrrolidine precursors) .

- By-products : Halogenated side products (from incomplete fluorophenyl coupling) or oxidized pyrimidine derivatives may require column chromatography (silica gel, ethyl acetate/hexane) for removal .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with kinase domains (e.g., CDK inhibitors), leveraging crystal structures from PDB (e.g., 4YC3) to assess hydrogen bonding with pyrimidine oxygen .

- MD Simulations : Evaluates stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS) to identify critical residues (e.g., Asp86 in ATP-binding pockets) .

Q. What strategies resolve contradictions in reported biological activity data?

- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase activity via radiometric assays) with cell-based viability assays (MTT) to distinguish direct target effects from off-target toxicity .

- Meta-analysis : Cross-reference IC50 values across studies, normalizing for variables like cell line (HEK293 vs. HeLa) or ATP concentration in kinase assays .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated pyrrolidine) to enhance solubility, monitored via in vitro hydrolysis assays (pH 7.4 buffer) .

- CYP450 Inhibition Studies : Use liver microsomes to identify metabolic hotspots (e.g., fluorophenyl oxidation) and guide structural modifications (e.g., deuterium substitution at labile positions) .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.